molecular formula C12H11NO2S B14677429 Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl)- CAS No. 35195-80-3

Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl)-

Cat. No.: B14677429
CAS No.: 35195-80-3
M. Wt: 233.29 g/mol
InChI Key: VQZGXZBEJGSPGP-UHFFFAOYSA-N
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Description

4-methyl-3-(4-methyl-1,3-thiazol-2-yl)benzoic acid is a compound that features a benzoic acid moiety substituted with a thiazole ring. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(4-methyl-1,3-thiazol-2-yl)benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the condensation of 4-methyl-2-aminothiazole with 4-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(4-methyl-1,3-thiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the carboxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-methyl-3-(4-methyl-1,3-thiazol-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-methyl-3-(4-methyl-1,3-thiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-(1,3-thiazol-2-yl)benzoic acid: Lacks the additional methyl group on the thiazole ring.

    4-methyl-3-(4-chloro-1,3-thiazol-2-yl)benzoic acid: Contains a chlorine atom instead of a methyl group on the thiazole ring.

    4-methyl-3-(4-methyl-1,3-oxazol-2-yl)benzoic acid: Features an oxazole ring instead of a thiazole ring.

Uniqueness

The presence of the 4-methyl group on both the benzoic acid and thiazole rings in 4-methyl-3-(4-methyl-1,3-thiazol-2-yl)benzoic acid may confer unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.

Properties

CAS No.

35195-80-3

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

4-methyl-3-(4-methyl-1,3-thiazol-2-yl)benzoic acid

InChI

InChI=1S/C12H11NO2S/c1-7-3-4-9(12(14)15)5-10(7)11-13-8(2)6-16-11/h3-6H,1-2H3,(H,14,15)

InChI Key

VQZGXZBEJGSPGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=NC(=CS2)C

Origin of Product

United States

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